2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one
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Overview
Description
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenyl group, an oxoethyl group, and a sulfanyl group. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 2-mercapto-6-methyl-4(3H)-pyrimidinone.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2-mercapto-6-methyl-4(3H)-pyrimidinone in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone.
Purification: The intermediate is then purified using recrystallization or column chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionslow temperature, inert atmosphere.
Substitution: Amines, thiols; conditionselevated temperature, polar aprotic solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-thioxopyrimidines: These compounds share a similar pyrimidine core with a sulfur atom at position 2.
4-chlorophenyl derivatives: Compounds with a 4-chlorophenyl group exhibit similar chemical properties and reactivity.
Uniqueness
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfanyl group allows for further functionalization, while the 4-chlorophenyl group enhances its biological activity.
Biological Activity
The compound 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H17ClN2O2S
- Molar Mass : 384.88 g/mol
- CAS Number : Not specified in the results, but related compounds have been referenced with CAS 332100-84-2.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
1. Anti-inflammatory Activity
A study highlighted the anti-inflammatory effects of related compounds in neuroinflammation models. The inhibition of pro-inflammatory cytokines and nitric oxide production was observed, suggesting a protective role against conditions such as Parkinson’s disease (PD) through modulation of microglial activation pathways .
2. Antimicrobial Properties
Pyrimidine derivatives have shown promising activity against Mycobacterium tuberculosis. High-throughput screening revealed that certain analogs possess significant inhibitory effects, indicating potential applications in treating tuberculosis infections .
3. Anticancer Potential
Research on pyrimidine-containing compounds has also pointed to their cytotoxic effects on various cancer cell lines. Mechanisms often involve the induction of apoptosis and cell cycle arrest, although specific studies on this compound are still limited.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of NF-kB Pathway : Similar compounds have been shown to inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response .
- Modulation of Reactive Oxygen Species (ROS) : Some pyrimidine derivatives can reduce oxidative stress by modulating ROS levels, contributing to their neuroprotective and anti-inflammatory effects.
Case Study 1: Neuroprotective Effects
A study demonstrated that a compound structurally related to this compound significantly reduced neuroinflammation in a mouse model of PD. The treatment led to decreased levels of pro-inflammatory cytokines and improved behavioral outcomes in treated mice compared to controls .
Case Study 2: Antimycobacterial Activity
Another investigation into similar pyrimidine derivatives found that they exhibited minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis as low as 6.3 µM, showcasing their potential as therapeutic agents in combating resistant strains .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C13H11ClN2O2S |
---|---|
Molecular Weight |
294.76 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H11ClN2O2S/c1-8-6-12(18)16-13(15-8)19-7-11(17)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18) |
InChI Key |
NGNBFAHURVSCGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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